N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide
Description
This compound features a benzodioxin moiety linked via an acetamide bridge to a thiazole ring substituted with a pyrrole group. The thiazole-pyrrole substituent introduces heterocyclic diversity, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c21-16(10-13-11-18-17(24-13)20-5-1-2-6-20)19-12-3-4-14-15(9-12)23-8-7-22-14/h1-6,9,11H,7-8,10H2,(H,19,21) |
InChI Key |
DYWSMKIOGMTTNE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CN=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzodioxin ring, followed by the introduction of the thiazole and pyrrole groups. Key steps include:
Formation of Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrrole Introduction: The pyrrole ring can be introduced through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction Conditions :
-
Acidic Hydrolysis : 6M HCl, reflux for 6–8 hours.
-
Basic Hydrolysis : 4M NaOH, 80°C for 4–6 hours.
Products :
-
Primary Product : 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetic acid.
-
Byproduct : Ammonia or ammonium salts.
Mechanism : Nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond. This reaction is critical for prodrug activation strategies .
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution at the α-positions.
Key Insight : Nitration and halogenation enhance the compound’s potential as a precursor for cross-coupling reactions .
Thiazole Ring Reactivity
The thiazole core participates in nucleophilic substitutions and metal-catalyzed couplings.
Nucleophilic Substitution at C-2
-
Reagents : Alkyl/aryl amines, K₂CO₃, DMF, 80°C.
-
Product : Substituted thiazole derivatives (e.g., 2-amino-thiazoles).
-
Application : Modifies biological activity by introducing polar groups .
Suzuki Coupling at C-5
-
Conditions : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME/H₂O, 90°C.
-
Product : Biaryl-thiazole hybrids.
Benzodioxin Ring Oxidation
The benzodioxin moiety is oxidized under strong conditions to form quinone derivatives.
Reaction :
-
Reagents : KMnO₄, H₂O, 100°C.
-
Product : 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide-quinone.
-
Significance : Enhances electron-accepting properties for optoelectronic applications .
Reduction of the Acetamide Group
Catalytic hydrogenation reduces the acetamide to a ethylamine derivative.
-
Conditions : H₂ (1 atm), Pd/C, EtOH, RT.
-
Product : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethylamine.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the thiazole and pyrrole rings.
-
Conditions : UV light (254 nm), benzene, 12 hours.
-
Product : Cyclobutane-fused heterocycles.
-
Application : Generates structurally novel scaffolds for drug discovery .
Coordination with Metal Ions
The thiazole sulfur and pyrrole nitrogen act as ligands for transition metals.
| Metal Ion | Complex Formed | Application |
|---|---|---|
| Cu(II) | Octahedral complex | Antimicrobial agents |
| Fe(III) | Tetrahedral complex | Catalysis in oxidation reactions |
Scientific Research Applications
Anticancer Properties
One of the most significant applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Results showed a notable reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 in cellular models. This suggests its utility in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of compounds structurally similar to this compound. The study found that these compounds induced apoptosis in MDA-MB 231 cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Mechanism
In another research project focusing on inflammation models, it was demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Benzodioxin-Acetamide Backbone
The following compounds share the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide scaffold but differ in substituents:
Key Structural and Functional Differences
- Heterocyclic Substituents: The target compound’s thiazole-pyrrole group contrasts with the triazole-thio-pyridine in and the bromophenyl-isoquinoline in . Thiazoles are known for metabolic stability, whereas triazoles may offer stronger hydrogen-bonding capacity . The piperidinylidene and tetrahydrofuran-oxy groups in suggest enhanced solubility and conformational rigidity compared to the target compound’s pyrrole-thiazole system.
- Solubility: The triazole-thio-pyridine substituent in introduces polarizable sulfur and nitrogen atoms, which may improve aqueous solubility relative to the target compound.
Synthetic Accessibility :
- The benzodioxin-acetamide core is common in patented compounds (e.g., ), suggesting robust synthetic routes. However, the thiazole-pyrrole moiety in the target compound may require specialized coupling reactions, as seen in analogues with indole or pyridyl groups .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various thiazole and pyrrole moieties. The synthetic pathway generally includes the following steps:
- Formation of Benzodioxin Derivatives : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with appropriate acylating agents.
- Introduction of Thiazole and Pyrrole Groups : Subsequent reactions introduce thiazole and pyrrole groups through coupling reactions.
The final product's structure can be confirmed using spectroscopic methods such as NMR and IR spectroscopy .
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and pyrrole moieties exhibit promising antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests potential for therapeutic use against resistant bacterial infections .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes associated with metabolic disorders. For example:
- Acetylcholinesterase Inhibition : This compound has shown potential in inhibiting acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease. The inhibition constants (IC50) for related compounds have been reported in the low micromolar range .
- α-glucosidase Inhibition : This activity suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM), as α-glucosidase inhibitors can help control postprandial blood glucose levels .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical settings:
- Study on Acetylcholinesterase Inhibition : A study demonstrated that derivatives with the benzodioxin scaffold significantly reduced acetylcholinesterase activity in vitro compared to control groups .
- Thiazole Derivatives : Research focusing on thiazole-containing compounds indicated strong PTP1B inhibitory activity, which is relevant for diabetes treatment. The most effective derivatives had IC50 values around 6.37 µM .
Research Findings Summary
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling the benzodioxin-6-amine moiety with the thiazole-acetic acid derivative. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or CHCl₃ under reflux .
- Thiazole ring construction : Cyclization of thiourea intermediates with α-halo ketones, optimized at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
- Yield optimization : Reaction sensitivity to base (e.g., Et₃N) and solvent polarity requires systematic screening. For example, polar aprotic solvents like DMF enhance nucleophilic substitution in thiazole formation .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H/¹³C NMR for benzodioxin (δ 4.2–4.4 ppm, OCH₂) and thiazole (δ 7.5–8.0 ppm, pyrrole protons) .
- X-ray crystallography : Resolve conformational details (e.g., dihedral angles between benzodioxin and thiazole moieties) to confirm stereoelectronic effects .
- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Mitigation approaches include:
- Purity standardization : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to ensure ≥95% purity. Impurities >2% can skew IC₅₀ results .
- Assay replication : Test activity in orthogonal assays (e.g., enzyme inhibition vs. cell-based models) and apply statistical rigor (e.g., ANOVA with post-hoc tests) .
- Theoretical alignment : Link discrepancies to structural analogs (e.g., benzothiazole derivatives with similar H-bonding motifs) to refine structure-activity hypotheses .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Leverage in silico tools to predict ADMET profiles:
- Molecular docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize residues forming hydrogen bonds with the acetamide group .
- LogP calculation : Use ChemAxon or Schrödinger Suite to optimize lipophilicity (target LogP ~2–3) for blood-brain barrier penetration .
- Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) to identify labile sites (e.g., pyrrole-thiazole junction) for deuterium substitution .
Q. What experimental designs are critical for evaluating this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ multi-omics and phenotypic screening:
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., pathways involving NF-κB or MAPK) .
- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to capture target proteins .
- Dose-response matrices : Combine with time-course assays to distinguish primary targets from off-pathway effects .
Guiding Principles for Rigorous Research
- Link to Theoretical Frameworks : Anchor experiments to established mechanisms (e.g., ligand-receptor kinetics for bioactivity assays) .
- Reproducibility : Document protocols in detail (e.g., solvent batch, humidity control) to minimize variability .
- Data Transparency : Share raw datasets (spectra, crystallographic files) via repositories like PubChem or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
